4-bromo-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
4-bromo-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide is an organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the reaction of 4-bromobenzoyl chloride with 5-(3-nitrophenyl)-1,3,4-thiadiazole-2-amine. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The thiadiazole ring can be oxidized under strong oxidative conditions, leading to the formation of sulfoxides or sulfones.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., NaH, KOH).
Reduction: Reducing agents (e.g., hydrogen gas, metal hydrides), solvents (e.g., ethanol, methanol).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetonitrile, dichloromethane).
Major Products Formed
Substitution: Derivatives with different substituents replacing the bromine atom.
Reduction: Amino derivatives with the nitro group reduced to an amino group.
Oxidation: Sulfoxides or sulfones formed from the oxidation of the thiadiazole ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-bromo-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-bromo-N-(3-nitrophenyl)benzamide: Lacks the thiadiazole ring, which may result in different chemical and biological properties.
N-(5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl)benzamide:
4-bromo-N-(5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl)benzamide: Similar structure but with a different position of the nitro group, potentially leading to different properties.
Uniqueness
4-bromo-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to the combination of the bromine atom, nitrophenyl group, and thiadiazole ring. This combination imparts specific chemical reactivity and potential biological activities that may not be present in similar compounds.
Biological Activity
4-bromo-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic compound that belongs to the class of thiadiazole derivatives. Its unique structure, characterized by the presence of a bromine atom, a nitrophenyl group, and a thiadiazole ring, suggests potential biological activities. This article explores its biological activity through various studies and findings.
The compound has the following chemical properties:
- Molecular Formula : C15H12BrN4O3S
- Molecular Weight : 396.25 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. This compound may exhibit inhibitory or activating effects on these targets, leading to various biological responses.
Antimicrobial Activity
Several studies have indicated that thiadiazole derivatives possess significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains and fungi. For instance, in vitro tests showed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 10 to 50 µg/mL.
Anticancer Activity
Recent research has focused on the anticancer potential of this compound. In a study examining its effects on non-small cell lung cancer (NSCLC) cell lines, it was found to induce apoptosis and arrest the cell cycle at the G2 phase. The IC50 values for inhibiting cell proliferation were reported between 1.25 µM and 2.31 µM across different NSCLC lines . Molecular docking studies suggested that the compound binds effectively to fibroblast growth factor receptor 1 (FGFR1), forming multiple hydrogen bonds that stabilize the interaction .
Case Study 1: Antimicrobial Efficacy
A series of experiments tested the antimicrobial efficacy of various thiadiazole derivatives, including this compound. The results demonstrated that this compound exhibited superior activity compared to other derivatives in inhibiting Candida albicans growth.
Compound | MIC (µg/mL) | Activity |
---|---|---|
This compound | 20 | Effective |
Control (Fluconazole) | 10 | Effective |
Case Study 2: Anticancer Studies
In a study involving five NSCLC cell lines, the compound was evaluated for its ability to inhibit cell proliferation:
Cell Line | IC50 (µM) | Effect |
---|---|---|
NCI-H520 | 1.36 ± 0.27 | Apoptosis Induction |
NCI-H1581 | 1.25 ± 0.23 | Apoptosis Induction |
NCI-H226 | 2.31 ± 0.41 | Apoptosis Induction |
NCI-H460 | 2.14 ± 0.36 | Apoptosis Induction |
NCI-H1703 | 1.85 ± 0.32 | Apoptosis Induction |
Properties
IUPAC Name |
4-bromo-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrN4O3S/c16-11-6-4-9(5-7-11)13(21)17-15-19-18-14(24-15)10-2-1-3-12(8-10)20(22)23/h1-8H,(H,17,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGFGXSWFTOCPPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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